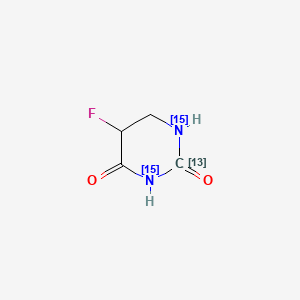

5,6-Dihydro-5-Fluorouracil-13C,15N2

Description

Properties

IUPAC Name |

5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRJKWTBBDDAR-XZQGXACKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)[15NH][13C](=O)[15NH]1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661976 | |

| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189492-99-6 | |

| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. This isotopically labeled compound is a critical tool in the research and development of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.

Core Chemical Properties

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is the stable isotope-labeled analogue of 5,6-Dihydro-5-Fluorouracil (5-DHFU), the primary and rate-limiting catabolite of 5-FU. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of 5-DHFU quantification in biological matrices.

The incorporation of one ¹³C and two ¹⁵N atoms results in a mass shift that allows for its differentiation from the endogenous, unlabeled 5-DHFU without significantly altering its chemical and physical behavior.

Physicochemical and Spectral Data

The following tables summarize the key chemical and physical properties of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ and its unlabeled counterpart.

| Property | 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ | 5,6-Dihydro-5-Fluorouracil (unlabeled) |

| Appearance | Tan Solid | White Solid |

| Molecular Formula | C₃¹³CH₅F¹⁵N₂O₂ | C₄H₅FN₂O₂ |

| Molecular Weight | 135.06 g/mol | 132.09 g/mol |

| CAS Number | 1189492-99-6 | 696-06-0 |

| Melting Point | >151°C (decomposes) | ~260°C (decomposes) |

| Chemical Purity | ≥95.82% (by HPLC) | Not Applicable |

| Isotopic Purity | 99.2% | Not Applicable |

Solubility Data (for unlabeled 5,6-Dihydro-5-Fluorouracil)

| Solvent | Solubility | Molar Concentration |

| Dimethyl Sulfoxide (DMSO) | 43 mg/mL | 325.54 mM |

| Dimethylformamide (DMF) | 60 mg/mL | 454.24 mM |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 8 mg/mL | 60.56 mM |

| Ethanol | 0.8 mg/mL | 6.06 mM |

Note: The solubility of the isotopically labeled compound is expected to be highly similar to its unlabeled form.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The identity of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is confirmed by ¹H NMR, ¹³C NMR, ¹⁵N NMR, ¹⁹F NMR, and MS. While specific spectral data for the labeled compound is not publicly available, the following data for unlabeled 5-DHFU serves as a reference.

-

¹H NMR (500 MHz, DMF-d₇): δ 10.49 (br. s, 1H), 7.71 (br. s, 1H), 5.26 (ddd, J = 47.2, 7.7, 5.1 Hz, 1H), 3.79 (dddd, J = 20.9, 13.1, 5.0, 3.1 Hz, 1H), 3.60 (dddd, J = 12.8, 12.7, 7.7, 2.4 Hz, 1H).

-

¹³C NMR (125 MHz, DMF-d₇): δ 168.2 (d, J = 20.2 Hz), 154.0, 84.5 (d, J = 178.7 Hz), 42.1 (d, J = 25.2 Hz).

Metabolic Pathway of 5-Fluorouracil

The primary metabolic pathway of 5-FU involves its conversion to the less active 5-DHFU by the enzyme dihydropyrimidine dehydrogenase (DPD). This is the rate-limiting step in the catabolism of 5-FU. 5-DHFU is further metabolized to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently to α-fluoro-β-alanine (FBAL).

Synthesis of ¹³C,¹⁵N Labeled 5,6-Dihydro-5-Fluorouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C,¹⁵N labeled 5,6-Dihydro-5-Fluorouracil (DHFU), a critical metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU). The stable isotope labeling of this molecule is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry. This document details the synthetic routes, experimental protocols, and the metabolic context of this compound.

Introduction

5-Fluorouracil is a cornerstone of chemotherapy for various solid tumors. Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death.[1][2] The catabolism of 5-FU is primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which reduces 5-FU to 5,6-Dihydro-5-Fluorouracil.[3] Understanding this metabolic pathway is crucial for predicting drug efficacy and toxicity. The synthesis of isotopically labeled 5,6-Dihydro-5-Fluorouracil allows for precise tracking and quantification of this metabolite in biological systems.

Synthetic Pathways

The synthesis of ¹³C,¹⁵N labeled 5,6-Dihydro-5-Fluorouracil commences with commercially available ¹³C,¹⁵N labeled 5-Fluorouracil as the starting material. Two primary methods for the reduction of the C5-C6 double bond of the pyrimidine ring are presented here: Catalytic Hydrogenation and a multi-step synthesis involving protection followed by reduction with L-Selectride.

Catalytic Hydrogenation

This method offers a direct route to 5,6-Dihydro-5-Fluorouracil. However, a notable drawback is the potential for hydrodefluorination, leading to the formation of 5,6-dihydrouracil as a significant byproduct.[4]

Protection and L-Selectride Reduction

To circumvent the issue of hydrodefluorination, a more controlled, multi-step synthesis can be employed. This involves the protection of the amide nitrogens, followed by a stereoselective reduction of the double bond using L-Selectride, and subsequent deprotection to yield the final product.[4]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of unlabeled 5,6-Dihydro-5-Fluorouracil and are intended for use with ¹³C,¹⁵N labeled 5-Fluorouracil. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Method 1: Catalytic Hydrogenation of ¹³C,¹⁵N-5-Fluorouracil

Materials:

-

¹³C,¹⁵N-5-Fluorouracil

-

Methanol (anhydrous)

-

Palladium on carbon (10 wt. %)

-

Hydrogen gas

-

Celite

Procedure:

-

In a suitable reaction vessel, dissolve ¹³C,¹⁵N-5-Fluorouracil in anhydrous methanol with vigorous stirring.

-

Carefully add 10 wt. % palladium on carbon to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature for 36 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from water to yield ¹³C,¹⁵N-5,6-Dihydro-5-Fluorouracil. Note that this method may produce a mixture with the hydrodefluorinated byproduct.[4]

Method 2: Protection and L-Selectride Reduction of ¹³C,¹⁵N-5-Fluorouracil

This multi-step synthesis provides a cleaner product by avoiding the hydrodefluorination side reaction.

Step 1: Protection of ¹³C,¹⁵N-5-Fluorouracil

Materials:

-

¹³C,¹⁵N-5-Fluorouracil

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

p-Methoxybenzyl bromide (PMB-Br)

Procedure:

-

To a dry, three-necked flask under an inert atmosphere (e.g., argon), add ¹³C,¹⁵N-5-Fluorouracil and anhydrous potassium carbonate.

-

Add anhydrous DMF and stir the mixture.

-

Add p-Methoxybenzyl bromide and continue stirring at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain 1,3-bis(p-methoxybenzyl)-¹³C,¹⁵N-5-fluorouracil.

Step 2: L-Selectride Reduction

Materials:

-

1,3-bis(p-methoxybenzyl)-¹³C,¹⁵N-5-fluorouracil

-

Tetrahydrofuran (THF, anhydrous)

-

L-Selectride (1 M solution in THF)

-

Saturated ammonium chloride solution

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the protected ¹³C,¹⁵N-5-fluorouracil in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride solution via syringe and stir for 90 minutes at -78 °C.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1,3-bis(p-methoxybenzyl)-¹³C,¹⁵N-5,6-dihydro-5-fluorouracil.

Step 3: Deprotection

Materials:

-

1,3-bis(p-methoxybenzyl)-¹³C,¹⁵N-5,6-dihydro-5-fluorouracil

-

Acetonitrile

-

Ceric ammonium nitrate (CAN)

-

Water

Procedure:

-

Dissolve the protected dihydro-intermediate in acetonitrile.

-

Add ceric ammonium nitrate followed by water.

-

Stir the reaction at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Evaporate the solvent and redissolve the solid in water.

-

Wash the aqueous layer with chloroform.

-

Continuously extract the aqueous layer with ethyl acetate for 36 hours.

-

Evaporate the ethyl acetate and recrystallize the product from ethanol to obtain pure ¹³C,¹⁵N-5,6-Dihydro-5-Fluorouracil.[4]

Quantitative Data

| Synthesis Method | Starting Material | Product | Reported Yield (unlabeled) | Reference |

| Catalytic Hydrogenation | 5-Fluorouracil | 5,6-Dihydro-5-Fluorouracil | 66% (as an 85:15 mixture with 5,6-dihydrouracil) | [4] |

| L-Selectride Reduction | 1,3-bis(p-methoxybenzyl)-5-fluorouracil | 1,3-bis(p-methoxybenzyl)-5,6-dihydro-5-fluorouracil | Not explicitly stated for this step | [4] |

| Deprotection | 1,3-bis(p-methoxybenzyl)-5,6-dihydro-5-fluorouracil | 5,6-Dihydro-5-Fluorouracil | 31% | [4] |

Characterization Data (Unlabeled 5,6-Dihydro-5-Fluorouracil): [4]

| Analysis | Data |

| ¹H NMR (DMF-d₇, 500 MHz) | δ: 10.49 (br. s, 1H), 7.71 (br. s, 1H), 5.26 (ddd, J = 47.2, 7.7, 5.1 Hz, 1H), 3.79 (dddd, J = 20.9, 13.1, 5.0, 3.1 Hz), 3.60 (dddd, J = 12.8, 12.7, 7.7, 2.4 Hz, 1H) |

| ¹³C NMR (DMF-d₇, 125 MHz) | δ: 168.2 (d, J = 20.2 Hz), 154.0, 84.5 (d, J = 178.7 Hz), 42.1 (d, J = 25.2 Hz) |

For the ¹³C,¹⁵N labeled product, the ¹³C NMR spectrum is expected to show additional couplings to the adjacent ¹⁵N nuclei, and the mass spectrum will show a corresponding increase in the molecular weight.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 5-Fluorouracil

The catabolism of 5-FU is a critical determinant of its pharmacology. The initial and rate-limiting step is the conversion to 5,6-Dihydro-5-Fluorouracil, catalyzed by DPD. This is followed by further enzymatic conversions to α-fluoro-β-ureidopropionic acid (FUPA) and finally to the non-toxic α-fluoro-β-alanine (FBAL).[1][5]

Catabolic pathway of 5-Fluorouracil.

Experimental Workflow for Metabolic Studies

The use of ¹³C,¹⁵N labeled 5,6-Dihydro-5-Fluorouracil is central to metabolic flux analysis and pharmacokinetic studies. A typical experimental workflow involves administering the labeled compound to a biological system (e.g., cell culture or animal model), followed by sample collection and analysis by mass spectrometry or NMR to trace the metabolic fate of the labeled atoms.

Workflow for metabolic studies using labeled compounds.

Conclusion

The synthesis of ¹³C,¹⁵N labeled 5,6-Dihydro-5-Fluorouracil provides a powerful tool for researchers in oncology and drug development. By adapting established synthetic methods for unlabeled 5-DHFU, it is possible to produce this valuable tracer for in-depth metabolic and pharmacokinetic studies. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists working to unravel the complexities of fluoropyrimidine metabolism and to develop more effective and safer cancer therapies.

References

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

Technical Guide: 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the widely used anticancer drug 5-Fluorouracil (5-FU). Due to the absence of a publicly available, unified Certificate of Analysis for this specific molecule, this document synthesizes representative data from manufacturer specifications and relevant analytical methodologies described in scientific literature.

Compound Information

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is the reduced, isotopically labeled form of 5-Fluorouracil. It serves as an ideal internal standard for mass spectrometry-based quantification of 5,6-Dihydro-5-Fluorouracil, the primary and rate-limiting catabolite of 5-FU, formed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1] The stable isotope labels ensure that the internal standard has nearly identical chemical and physical properties to the unlabeled analyte, but is distinguishable by its mass, allowing for accurate quantification.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Catalogue Number | AR-F10404 | Axios Research[2] |

| CAS Number | 1189492-99-6 | Axios Research[2] |

| Molecular Formula | C₃¹³CH₅F¹⁵N₂O₂ | Axios Research[2] |

| Molecular Weight | 135.07 g/mol | Axios Research[2] |

| Appearance | Tan Solid (Representative) | LGC Standards (for related compound)[3] |

| Solubility | Slightly soluble in DMSO and Methanol (Representative) | LGC Standards (for related compound)[3] |

| Storage Condition | -20°C (Long Term) | LGC Standards (for related compound)[3] |

Analytical Specifications

The following table summarizes typical analytical specifications for a stable isotope-labeled compound of this nature, based on data for closely related compounds.

Table 2: Representative Analytical Data

| Test | Specification | Method |

| Chemical Purity | ≥95% | HPLC |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N (Representative) | Mass Spectrometry |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry |

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic conversion of 5-Fluorouracil and a typical workflow for its analysis using the isotopically labeled standard.

Caption: Metabolic reduction of 5-Fluorouracil to 5,6-Dihydro-5-Fluorouracil by DPD.

Caption: General workflow for the quantification of 5,6-Dihydro-5-Fluorouracil.

Experimental Protocols

The following are representative experimental protocols for the analysis of 5,6-Dihydro-5-Fluorouracil, for which the ¹³C,¹⁵N₂-labeled compound would be an internal standard.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is adapted from methods for analyzing 5-FU and its metabolites in plasma.[4][5]

-

Internal Standard Addition: To a 300 µL plasma sample, add 30 µL of the internal standard solution (5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in a suitable solvent).

-

Protein Precipitation: Add 900 µL of chilled acetonitrile to the plasma sample while vortexing to precipitate proteins.[6]

-

Centrifugation: Centrifuge the samples at 6000 rpm for 5 minutes.[6]

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 10:1 (v/v) ethyl acetate-2-propanol for liquid-liquid extraction.[5]

-

Evaporation: The organic layer is transferred and evaporated to dryness under a stream of nitrogen at approximately 45°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[6]

High-Performance Liquid Chromatography (HPLC) Method

This method is based on the separation of 5-FU and its metabolites.[4]

-

Stationary Phase: Hypersil C18 column (25 cm x 4.6 mm, 10 µm).[4]

-

Mobile Phase: Isocratic elution with 35 mmol/L KH₂PO₄, pH 4.0.[4]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Detection: Diode array detector with measurement and reference wavelengths of 215 nm and 360 nm, respectively.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive and specific method for quantification.[5]

-

Chromatographic Column: Atlantis dC18 column.[5]

-

Mobile Phase: A solution consisting of 1.0 mM ammonium acetate, 0.5 mM formic acid, and 3.3% methanol.[5]

-

Ionization: Positive ion mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM) of the specific mass transitions for the analyte and the internal standard.[5]

Disclaimer: This document is intended for informational purposes only and is based on a synthesis of available data for the specified compound and related molecules. It is not a formal Certificate of Analysis. Researchers should always refer to the documentation provided by the supplier for specific lot analysis and handling instructions. The experimental protocols are representative and may require optimization for specific applications.

References

- 1. nvkc.nl [nvkc.nl]

- 2. 5,6-Dihydro-5-Fluorouracil-13C-15N2 - CAS - 1189492-99-6 | Axios Research [axios-research.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

understanding 5-Fluorouracil metabolic pathways

An In-Depth Technical Guide to 5-Fluorouracil (5-FU) Metabolic Pathways

Introduction

5-Fluorouracil (5-FU), a fluorinated pyrimidine analogue, has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for over five decades.[1] As a prodrug, 5-FU requires intracellular conversion into active metabolites to exert its cytotoxic effects.[2] The intricate balance between its activation (anabolic) and degradation (catabolic) pathways is a critical determinant of both therapeutic efficacy and patient toxicity.[3][4]

This technical guide provides a comprehensive overview of the core metabolic pathways of 5-FU. It is intended for researchers, scientists, and drug development professionals, offering detailed molecular mechanisms, quantitative pharmacokinetic data, relevant experimental protocols, and visual diagrams to facilitate a deeper understanding of this widely used antimetabolite.

Anabolic Pathways: The Activation of 5-Fluorouracil

The cytotoxicity of 5-FU is dependent on its conversion into three primary active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[1][5][6] This activation occurs through several enzymatic routes.

-

Conversion to Fluorouridine Monophosphate (FUMP): The initial step in one major pathway is the conversion of 5-FU to FUMP. This can happen directly via orotate phosphoribosyltransferase (OPRT) or indirectly through a two-step process involving uridine phosphorylase (UP) to form fluorouridine (FUR), which is then phosphorylated by uridine kinase (UK) .[1][5]

-

Formation of FUTP and RNA Damage: FUMP is subsequently phosphorylated to fluorouridine diphosphate (FUDP) and then to fluorouridine triphosphate (FUTP).[1][5] FUTP is misincorporated into RNA in place of uridine triphosphate (UTP), leading to disruptions in RNA processing and function.[1][7]

-

Formation of FdUMP and FdUTP: FUDP can be converted by ribonucleotide reductase (RR) to fluorodeoxyuridine diphosphate (FdUDP).[5][8] FdUDP is then either phosphorylated to form FdUTP or dephosphorylated to form FdUMP.[1][5] FdUTP can be incorporated into DNA, causing DNA damage and instability.[7]

-

Salvage Pathway: An alternative route involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) by thymidine phosphorylase (TP) , followed by phosphorylation to FdUMP by thymidine kinase (TK) .[1][5]

The primary mechanism of 5-FU's cytotoxic action is the inhibition of thymidylate synthase (TS) by FdUMP. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP) and thus inhibits DNA replication and repair.[8][9][10]

Catabolic Pathway: The Inactivation and Clearance of 5-FU

While a small fraction of 5-FU is activated, the vast majority—over 80% of an administered dose—is rapidly broken down into inactive metabolites, primarily in the liver.[1][2][11] This catabolic pathway is crucial as it governs the drug's bioavailability and is a major source of inter-individual variability in drug tolerance.

The catabolism is a three-step enzymatic process:

-

Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in 5-FU catabolism.[8][12] It converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[9][11] Genetic deficiencies in the DPYD gene, which encodes DPD, can lead to severely impaired 5-FU clearance and a high risk of life-threatening toxicity.[12][13][14]

-

Dihydropyrimidinase (DPYS): DHFU is subsequently hydrolyzed by DPYS to α-fluoro-β-ureidopropionic acid (FUPA).[9][11]

-

Beta-ureidopropionase (UPB1): Finally, UPB1 cleaves FUPA to produce the final inactive metabolite, α-fluoro-β-alanine (FBAL).[9][11] FBAL is then largely excreted in the urine.[15][16]

Quantitative Data: Pharmacokinetics of 5-FU and its Metabolites

The clinical pharmacology of 5-FU is marked by significant interpatient variability and nonlinear elimination kinetics.[3] Understanding its pharmacokinetic profile is essential for optimizing dosing strategies.

| Parameter | Value | Clinical Significance | Reference |

| Administration Route | Intravenous (IV) Bolus or Infusion | Bolus leads to high peak levels; infusion provides sustained exposure. | [3] |

| Plasma Half-Life (t½) | 8 - 20 minutes | Rapid clearance necessitates continuous infusion for time-dependent cytotoxicity. | [3][17] |

| Primary Metabolism | >80% via catabolism in the liver | DPD enzyme status is a critical determinant of drug clearance and toxicity. | [2][11][18] |

| Urinary Excretion | 60-90% of dose excreted as FBAL within 24h | FBAL is the major end-product of catabolism. | [15][16] |

| Unchanged Drug in Urine | < 5% | Indicates near-complete metabolic clearance in patients with normal DPD function. | [3] |

| Peak DHFU Levels | ~60 minutes post-IV bolus | Demonstrates the rapid onset of 5-FU catabolism. | [15] |

| Metabolite t½ (approx.) | DHFU: ~62 minFUPA: ~239 minFBAL: ~1976 min | The prolonged half-life of catabolites reflects the sequential nature of the pathway. | [15] |

| Proposed Therapeutic Range | 2,000 - 3,000 µg/mL (during infusion) | A target range to potentially optimize efficacy while minimizing severe toxicity. | [3] |

Experimental Protocols

Accurate quantification of 5-FU and its metabolites, as well as the assessment of key enzyme activities, are crucial for both research and clinical applications like therapeutic drug monitoring (TDM).

Quantification of 5-FU and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of 5-FU and its metabolites in biological matrices.[19][20]

Objective: To determine the concentration of 5-FU and its metabolites (e.g., DHFU, FBAL) in human plasma.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., stable isotope-labeled 5-FU or 5-Bromouracil) to correct for extraction variability and matrix effects.[20][21]

-

Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile or methanol.[22][23] Vortex vigorously to mix.

-

Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for injection.[21]

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm) is commonly used.[21]

-

Mobile Phase A: 0.1% Formic Acid in Water.[23]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A gradient elution is typically used to separate the polar metabolites from the parent drug and other matrix components.

-

Injection Volume: 1 - 10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

-

Ionization Source: Electrospray Ionization (ESI), typically operated in negative ion mode for 5-FU.[20][21]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Example transition for 5-FU: m/z 129 → 42.[20]

-

-

Data Analysis: Quantify analyte concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Assessment of DPD Enzyme Activity

Assessing DPD activity, often in peripheral blood mononuclear cells (PBMCs), can help identify patients at risk for severe 5-FU toxicity.[18]

Objective: To measure the rate of 5-FU conversion to DHFU in a patient's PBMCs.

Methodology:

-

Sample Collection & Cell Isolation:

-

Collect whole blood in heparin-containing tubes.

-

Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated PBMCs to remove platelets and plasma.

-

-

Enzyme Reaction:

-

Lyse the PBMCs to release intracellular enzymes.

-

Incubate the cell lysate at 37°C with a known concentration of 5-FU and necessary cofactors (e.g., NADPH).

-

-

Analysis:

-

After a set incubation time, stop the reaction (e.g., by adding acid or cold solvent).

-

Measure the amount of DHFU produced using an analytical method like LC-MS/MS, as described previously.

-

-

Calculation:

-

Calculate the DPD enzyme activity, typically expressed as the amount of DHFU produced per milligram of protein per unit of time (e.g., nmol/mg/hr).

-

Conclusion

The metabolic pathways of 5-Fluorouracil are a classic example of the complex interplay between drug activation and deactivation that defines chemotherapy. The anabolic pathways convert 5-FU into potent inhibitors of DNA and RNA synthesis, while the dominant catabolic pathway, driven by DPD, rapidly clears the drug. This delicate balance underscores the significant inter-individual variability in treatment outcomes and toxicity profiles. A thorough understanding of these enzymatic processes, supported by robust quantitative and functional assays, is paramount for advancing personalized medicine strategies, optimizing therapeutic regimens, and ultimately improving the safety and efficacy of 5-FU-based cancer therapy.

References

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nvkc.nl [nvkc.nl]

- 21. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 22. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]

The Central Role of Dihydropyrimidine Dehydrogenase (DPD) in 5-Fluorouracil Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy regimens for various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1] Its efficacy is predicated on the anabolic conversion to active metabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[2] However, the clinical utility of 5-FU is often hampered by significant interindividual variability in patient response and toxicity.[3] A key determinant of this variability is the catabolic pathway, primarily governed by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] This technical guide provides an in-depth exploration of the critical role of DPD in 5-FU metabolism, its clinical implications, and detailed methodologies for its assessment.

DPD, encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including 5-FU.[5][6] It is responsible for the degradation of over 80% of an administered 5-FU dose into its inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU).[7][8] Consequently, variations in DPD activity can profoundly impact the pharmacokinetic and pharmacodynamic profile of 5-FU, leading to either decreased therapeutic efficacy or severe, life-threatening toxicities.[9][10] This guide will delve into the biochemical pathways, the genetic basis of DPD deficiency, and the experimental protocols essential for researchers and drug development professionals working with fluoropyrimidine-based therapies.

The 5-Fluorouracil Metabolic Pathway

The metabolic fate of 5-FU involves a delicate balance between anabolic activation and catabolic degradation. While the anabolic pathways are responsible for its cytotoxic effects, the catabolic pathway, dominated by DPD, dictates the amount of 5-FU available for activation.

Anabolic Activation Pathway

5-FU is a prodrug that must be converted into three active metabolites to exert its anticancer effects:

-

Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to a depletion of thymidine and subsequent "thymineless death" of cancer cells.[11]

-

Fluorouridine triphosphate (FUTP): Is incorporated into RNA, disrupting RNA processing and function.[11][12]

-

Fluorodeoxyuridine triphosphate (FdUTP): Is incorporated into DNA, leading to DNA damage and instability.[12]

Catabolic Degradation Pathway

The catabolism of 5-FU is a three-step enzymatic process that occurs primarily in the liver:[13]

-

Dihydropyrimidine Dehydrogenase (DPD): Catalyzes the reduction of 5-FU to the non-cytotoxic 5,6-dihydro-5-fluorouracil (DHFU). This is the rate-limiting step in 5-FU catabolism.[13]

-

Dihydropyrimidinase (DPYS): Hydrolyzes DHFU to β-ureidopropionate (FUPA).[13]

-

β-ureidopropionase (UPB1): Cleaves FUPA to α-fluoro-β-alanine (FBAL), carbon dioxide, and ammonia. FBAL is the final, inactive metabolite that is excreted in the urine.[13]

Clinical Significance of DPD Deficiency

DPD deficiency is a pharmacogenetic syndrome that significantly increases the risk of severe and potentially fatal toxicity from 5-FU and other fluoropyrimidines like capecitabine and tegafur.[3][14] Patients with partial or complete DPD deficiency are unable to effectively metabolize 5-FU, leading to prolonged exposure to the drug and its active metabolites.[15] This can result in a range of severe adverse effects, including:

-

Myelosuppression: Severe neutropenia and thrombocytopenia, increasing the risk of infections and bleeding.[16]

-

Gastrointestinal toxicity: Severe diarrhea, mucositis, and stomatitis.[16]

-

Neurological toxicity: Encephalopathy, cerebellar ataxia, and peripheral neuropathy.[15]

-

Hand-foot syndrome: Painful swelling and redness of the hands and feet.[10]

The prevalence of partial DPD deficiency in the Caucasian population is estimated to be between 3-8%, while complete deficiency is much rarer, occurring in approximately 0.3% of the population.[16][17]

Genetic Basis of DPD Deficiency: DPYD Gene Variants

The genetic basis for DPD deficiency lies in variations within the DPYD gene located on chromosome 1p22. Over 160 variants in the DPYD gene have been identified, although only a subset has been clinically validated to result in decreased or absent DPD enzyme activity. The most well-characterized and clinically relevant DPYD variants include:

-

DPYD*2A (c.1905+1G>A, IVS14+1G>A, rs3918290): This is the most common and well-studied variant, leading to a splicing defect that results in the skipping of exon 14 and a non-functional DPD enzyme.[16]

-

DPYD*13 (c.1679T>G, p.I560S, rs55886062): A missense mutation that leads to a significant reduction in DPD enzyme activity.[18]

-

c.2846A>T (p.D949V, rs67376798): Another missense variant associated with decreased DPD activity.[18]

-

c.1236G>A/HapB3 (rs56038477/rs75017182): A haplotype that includes a synonymous mutation in exon 12 and is associated with reduced DPD activity.[19]

The prevalence of these variants can differ significantly across ethnic populations, highlighting the importance of considering ancestry in pharmacogenetic testing.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to DPD and 5-FU metabolism.

Table 1: DPD Enzyme Kinetics for 5-Fluorouracil

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) | 1.5 - 7.5 µM | [16] |

| Maximum Velocity (Vmax) | 0.1 - 0.5 nmol/min/mg protein (PBMCs) | [12] |

Table 2: Prevalence of Clinically Significant DPYD Variants in Different Ethnic Populations

| DPYD Variant | European | African | East Asian | South Asian |

| DPYD2A (c.1905+1G>A) | 0.6 - 2.4% | ~0.1% | ~0.0% | ~0.004% |

| DPYD13 (c.1679T>G) | <0.1% | Not reported | Not reported | Not reported |

| c.2846A>T | ~0.9% | Not reported | Not reported | Not reported |

| c.1236G>A/HapB3 | ~2.8% | Not reported | Not reported | Not reported |

Data compiled from multiple sources, including[19][20].

Table 3: Correlation between DPD Activity/Expression and 5-FU Clinical Parameters

| Parameter 1 | Parameter 2 | Correlation | Reference |

| DPD Protein Levels in Tumor Tissue | Intratumoral 5-FU Concentration | Inverse (r = -0.463) | [5] |

| DPD mRNA Expression in Tumor Tissue | DPD Protein Levels in Tumor Tissue | Positive (r = 0.740) | [5] |

| DPD mRNA Expression in Tumor Tissue | Clinical Response to 5-FU | Significant (p=0.003) | [21] |

Experimental Protocols

Accurate and reliable assessment of DPD status is crucial for personalizing 5-FU therapy. The following sections provide detailed methodologies for key experiments.

Protocol 1: DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common method for measuring DPD enzyme activity using a radiolabeled substrate.

Materials:

-

Whole blood collected in EDTA tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT)

-

[6-¹⁴C]5-Fluorouracil

-

NADPH

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM DTT)

-

Ethanol (ice-cold)

-

HPLC system with a radioactivity detector

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis: Resuspend the PBMC pellet in lysis buffer and lyse the cells by sonication or freeze-thaw cycles.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell lysate (e.g., 200 µg of protein) with the reaction buffer.

-

Add NADPH to a final concentration of 1 mM.

-

Initiate the reaction by adding [6-¹⁴C]5-Fluorouracil to a final concentration of 10 µM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding ice-cold ethanol.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a suitable reverse-phase column and a radioactivity flow detector.

-

Data Analysis: Quantify the amount of [¹⁴C]DHFU produced by integrating the corresponding peak area. Calculate the DPD enzyme activity as nmol of DHFU formed per minute per mg of protein.[22]

Protocol 2: DPYD Genotyping by PCR and Sanger Sequencing

This protocol outlines the steps for identifying DPYD variants using a classic molecular biology technique.

Materials:

-

Genomic DNA extracted from whole blood or saliva

-

PCR primers specific for the DPYD exons of interest

-

Taq DNA polymerase and dNTPs

-

PCR thermal cycler

-

Agarose gel electrophoresis system

-

ExoSAP-IT for PCR product cleanup

-

BigDye Terminator v3.1 Cycle Sequencing Kit

-

Capillary electrophoresis-based DNA sequencer

Procedure:

-

PCR Amplification:

-

Set up PCR reactions containing genomic DNA, specific primers for the target DPYD exon (e.g., exon 14 for DPYD*2A), Taq DNA polymerase, and dNTPs.

-

Perform PCR amplification using an optimized thermal cycling program.

-

-

PCR Product Verification: Run a portion of the PCR product on an agarose gel to confirm the amplification of a single product of the expected size.

-

PCR Product Purification: Treat the remaining PCR product with ExoSAP-IT to remove unincorporated primers and dNTPs.

-

Cycle Sequencing:

-

Perform cycle sequencing reactions using the purified PCR product as a template, a single primer (forward or reverse), and the BigDye Terminator mix.

-

-

Sequencing Product Purification: Purify the cycle sequencing products to remove unincorporated dye terminators.

-

Capillary Electrophoresis: Separate the sequencing products by capillary electrophoresis on a DNA sequencer.

-

Data Analysis: Analyze the sequencing data using appropriate software to identify any single nucleotide variations (SNVs) by comparing the patient's sequence to the reference DPYD gene sequence.[23]

Protocol 3: Quantification of 5-FU and Metabolites in Plasma by LC-MS/MS

This protocol describes a highly sensitive and specific method for measuring 5-FU and its metabolites.

Materials:

-

Plasma samples from patients treated with 5-FU

-

Internal standard (e.g., 5-Bromouracil or stable isotope-labeled 5-FU)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add the internal standard.

-

Precipitate proteins by adding a protein precipitation solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate 5-FU and its metabolites using a gradient elution on a reverse-phase column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

-

-

Data Analysis:

Mandatory Visualizations

References

- 1. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Developing DPYD Genotyping Method for Personalized Fluoropyrimidines Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 11. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DPYD Mutations Detection Kit | DPYD Mutations PCR Kit | DPYD PCR Test [3bblackbio.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ethnic Diversity of DPD Activity and the DPYD Gene: Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Capacity of Thymidylate Synthase and Dihydropyrimidine Dehydrogenase mRNA Expression to Predict Neoadjuvant Chemotherapy Response of 5fu Regimen in Advanced Colorectal Cancer: A Cross-Sectional Study | Asian Pacific Journal of Cancer Biology [waocp.com]

- 22. Semi-automated radioassay for determination of dihydropyrimidine dehydrogenase (DPD) activity. Screening cancer patients for DPD deficiency, a condition associated with 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Improving single nucleotide polymorphisms genotyping accuracy for dihydropyrimidine dehydrogenase testing in pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Players: A Technical Guide to the Biological Significance of 5-Fluorouracil's Inactive Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors. While its cytotoxic efficacy is attributed to its anabolic conversion into active metabolites that disrupt DNA and RNA synthesis, the vast majority—over 80%—of an administered 5-FU dose is rapidly catabolized into metabolites traditionally considered "inactive"[1][2]. This guide delves into the often-overlooked biological significance of these catabolites: 5,6-dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL). Although devoid of direct anticancer activity, emerging evidence reveals that these molecules are not inert bystanders. This document provides a comprehensive overview of their metabolic pathways, pharmacokinetics, and, most importantly, their roles in mediating some of 5-FU's significant toxicities, particularly neurotoxicity and cardiotoxicity. Detailed experimental protocols for their analysis and toxicological assessment are provided, alongside structured data and visual pathways to facilitate a deeper understanding for researchers in oncology and drug development.

The Catabolic Cascade of 5-Fluorouracil

The inactivation of 5-FU is a three-step enzymatic process primarily occurring in the liver, which prevents the accumulation of cytotoxic levels of the parent drug in the systemic circulation[2][3][4].

-

Dihydrofluorouracil (DHFU) Formation: The initial and rate-limiting step is the reduction of 5-FU to 5,6-dihydrofluorouracil (DHFU). This reaction is catalyzed by dihydropyrimidine dehydrogenase (DPD), an enzyme exhibiting significant interindividual variability in activity, which is a key determinant of 5-FU pharmacokinetics and toxicity[1][2][5].

-

α-Fluoro-β-ureidopropionic Acid (FUPA) Production: DHFU is subsequently hydrolyzed by the enzyme dihydropyrimidinase (DPYS) to form α-fluoro-β-ureidopropionic acid (FUPA)[5].

-

α-Fluoro-β-alanine (FBAL) Generation: The final step involves the cleavage of FUPA by β-ureidopropionase (UPB1) to yield the terminal catabolite, α-fluoro-β-alanine (FBAL), carbon dioxide, and ammonia[5]. FBAL is then predominantly excreted in the urine[1].

Pharmacokinetics of Inactive Metabolites

The pharmacokinetic profiles of 5-FU's inactive metabolites are characterized by their rapid appearance in plasma following 5-FU administration and a generally longer elimination half-life compared to the parent drug. This can lead to their accumulation, particularly during continuous infusions of 5-FU.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for DHFU and FBAL from studies in cancer patients. Data for FUPA is less commonly reported.

| Metabolite | Patient Population | 5-FU Dose | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Reference |

| DHFU | Colorectal Cancer | 250 mg/m² (i.v. bolus) | 3.60 ± 0.16 | 0.45 ± 0.03 | 5.39 ± 0.32 | [6] |

| DHFU | Colorectal Cancer | 370 mg/m² (i.v. bolus) | 5.26 ± 0.55 | 0.69 ± 0.06 | 8.75 ± 1.24 | [6] |

| DHFU | Colorectal Cancer | Adjuvant therapy | 4.7 ± 1.4 | 0.71 ± 0.21 | 11.4 ± 7.6 | [7] |

| FBAL | Lung Cancer | 1 g/m²/day (cont. infusion) | 1.19 (Day 1) - 1.78 (Day 4) | - | - |

Table 1: Pharmacokinetic Parameters of DHFU and FBAL in Cancer Patients

Biological Significance Beyond Inactivity

While DHFU and FUPA have not been associated with significant biological activity in most studies, FBAL and its own downstream metabolite, fluoroacetate (FA), are implicated in clinically relevant toxicities.

Neurotoxicity

A significant body of evidence points to FBAL as a key mediator of 5-FU-induced neurotoxicity. Symptoms can range from confusion and disorientation to more severe encephalopathy, particularly in patients with DPD deficiency or those on high-dose or continuous infusion schedules.

-

Mechanism of Action: The neurotoxic effects are thought to be mediated through two primary pathways:

-

Direct Effects of FBAL: FBAL has been shown to be more toxic than fluoroacetate in direct administration to the brain in animal models, causing neuropathological changes like vacuole formation and necrosis[1]. The exact mechanism is not fully elucidated but may involve interference with neurotransmitter systems.

-

Metabolism to Fluoroacetate (FA): FBAL can be further metabolized to fluoroacetate, a potent metabolic poison. FA is converted to fluorocitrate, which irreversibly inhibits aconitase, a key enzyme in the Krebs (TCA) cycle. This blockage leads to a depletion of cellular energy (ATP) and an accumulation of citrate, disrupting neuronal function[8][9][10][11].

-

Cardiotoxicity

5-FU-induced cardiotoxicity, manifesting as angina, myocardial infarction, and arrhythmias, has also been linked to its catabolites. The mechanism is thought to be similar to neurotoxicity, with the conversion of FBAL to fluoroacetate playing a central role. The inhibition of the Krebs cycle in cardiomyocytes leads to energy depletion and subsequent cardiac dysfunction[12].

Experimental Protocols

Accurate quantification of 5-FU and its metabolites, along with robust methods for assessing their toxicity, are critical for research in this area.

Quantification of 5-FU and its Inactive Metabolites in Plasma

This protocol describes a general workflow for the simultaneous quantification of 5-FU, DHFU, FUPA, and FBAL in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add an internal standard solution (e.g., stable isotope-labeled analogs of the metabolites).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

-

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the direct cytotoxic effects of 5-FU metabolites on a relevant cell line (e.g., a neuronal cell line like SH-SY5Y for neurotoxicity).

Methodology:

-

Cell Culture:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a serial dilution of the test metabolite (e.g., FBAL) in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the metabolite. Include a vehicle control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

In Vivo Neurotoxicity Assessment in a Rodent Model

This protocol provides a framework for evaluating the neurotoxic potential of FBAL in vivo.

Methodology:

-

Animal Model:

-

Use adult male Wistar rats (250-300g). House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Drug Administration:

-

Dissolve FBAL in sterile saline.

-

Administer FBAL via intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 7 days) at various doses (e.g., 10, 50, 100 mg/kg). A control group should receive saline injections.

-

-

Behavioral Testing:

-

Perform a battery of behavioral tests to assess motor coordination (e.g., rotarod test) and cognitive function (e.g., Morris water maze) before, during, and after the treatment period.

-

-

Histopathological Analysis:

-

At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.

-

Harvest the brains and process them for histological analysis (e.g., Hematoxylin and Eosin staining) to examine for neuronal damage, vacuolation, or other pathological changes in specific brain regions like the cerebellum and brainstem.

-

Conclusion and Future Directions

The catabolites of 5-FU, particularly FBAL, are not merely inactive byproducts but are biologically significant molecules that contribute to the toxicity profile of this widely used chemotherapeutic agent. A comprehensive understanding of their pharmacokinetics and mechanisms of toxicity is crucial for optimizing 5-FU therapy, managing adverse events, and developing safer fluoropyrimidine-based treatments. Future research should focus on further elucidating the specific molecular targets of FBAL and fluoroacetate in neuronal and cardiac tissues. Additionally, exploring the potential biological activities of DHFU and FUPA, even if subtle, could provide a more complete picture of 5-FU's metabolic fate and overall physiological impact. For drug development professionals, these findings underscore the importance of evaluating the complete metabolic profile of new drug candidates, as even "inactive" metabolites can have significant clinical implications.

References

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SODIUM FLUOROACETATE (PIM 494) [inchem.org]

- 10. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide to Stable Isotope Labeling in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling (SIL) is a powerful and indispensable technique in modern drug discovery and development. By replacing one or more atoms in a drug molecule with their heavier, non-radioactive counterparts (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can trace the fate of a drug and its metabolites through complex biological systems with high precision and sensitivity.[1][2] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques associated with the use of stable isotopes in drug metabolism studies.

Core Principles of Stable Isotope Labeling

Stable isotopes are chemically identical to their more abundant, lighter forms but possess additional neutrons, resulting in a greater atomic mass.[1] This mass difference is the key principle behind SIL, as it allows for the differentiation of the labeled drug and its metabolites from endogenous molecules of the same nominal mass using mass spectrometry (MS).[3][4]

Commonly Used Stable Isotopes: The selection of a stable isotope for labeling depends on the specific application and the structure of the drug molecule. The most commonly used stable isotopes in drug metabolism studies include:

-

Deuterium (²H or D): Often used due to the relative ease of incorporation. However, the potential for a "kinetic isotope effect" (KIE), where the heavier C-D bond can slow down metabolism compared to the C-H bond, must be considered.[5][6] This effect can be strategically utilized to probe metabolic mechanisms.[5][7]

-

Carbon-13 (¹³C): Provides a distinct mass shift and is less likely to exhibit a significant KIE compared to deuterium.[5] ¹³C labeling is often incorporated into the core structure or "backbone" of the molecule to prevent the loss of the label during metabolism.[8]

-

Nitrogen-15 (¹⁵N): Useful for drugs containing nitrogen atoms, such as amines and amides.[5][9]

-

Oxygen-18 (¹⁸O): Can be used to investigate specific metabolic reactions involving oxygen transfer.[9]

The primary analytical technique used in conjunction with SIL is Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly tandem mass spectrometry (LC-MS/MS).[3][10] This method offers high sensitivity and selectivity, enabling the detection and quantification of labeled compounds in complex biological matrices like plasma, urine, and tissue homogenates.[3][4]

Key Applications in Drug Metabolism

The use of stable isotope-labeled compounds is integral to various stages of drug metabolism and pharmacokinetic (DMPK) studies, also known as ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[3][7][11]

-

Metabolite Identification: By administering a 1:1 mixture of the labeled and unlabeled drug, metabolites will appear as characteristic "doublets" in the mass spectrum, separated by the mass difference of the incorporated isotope(s). This allows for the rapid and unambiguous identification of drug-related material.[12]

-

Elucidation of Metabolic Pathways: SIL helps in delineating complex metabolic pathways by tracing the transformation of the labeled parent drug into its various metabolites.[2][7]

-

Quantitative Analysis: Stable isotope-labeled versions of the analyte are considered the "gold standard" for internal standards in quantitative bioanalysis.[10] They co-elute with the unlabeled analyte and experience similar matrix effects, leading to highly accurate and precise quantification.

-

Mass Balance Studies: SIL can be used in early human ADME studies to identify and quantify all drug-related components in circulation.[7][11]

-

Mechanistic Toxicity Studies: SIL can be employed to investigate metabolism-mediated toxicities by, for example, strategically placing a deuterium atom to mitigate the formation of a reactive metabolite.[7]

Experimental Design and Methodologies

A typical drug metabolism study using stable isotopes involves several key stages, from the synthesis of the labeled compound to the final data analysis.

The synthesis of a stable isotope-labeled drug is a critical first step.[1] This can be achieved through two main approaches:

-

Direct use of isotope-containing precursors: Commercially available starting materials already containing the desired stable isotope are used in the synthetic route.[5]

-

Isotopic exchange reactions: For deuterium labeling, hydrogen/deuterium exchange reactions can be performed on the final drug molecule or a late-stage intermediate.[5]

It is often desirable to incorporate the stable isotope label into a metabolically stable position of the molecule to avoid its loss during biotransformation.[8]

In vitro systems are essential for the initial assessment of a drug's metabolic stability and for identifying the enzymes responsible for its metabolism.

Experimental Protocol: Incubation with Human Liver Microsomes (HLMs)

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration typically 0.5-1.0 mg/mL), the stable isotope-labeled test compound (e.g., 1 µM), and phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 200 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal enzymes.

-

Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH (final concentration 1 mM). A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile, often containing an internal standard for quantitative analysis.

-

Sample Processing: Centrifuge the mixture (e.g., at 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

In vivo studies in animal models are crucial for understanding the complete picture of a drug's ADME properties in a whole organism.

Experimental Protocol: Oral Dosing in Rodents

-

Dosing: Administer a mixture of the stable isotope-labeled and unlabeled drug (e.g., a 1:1 ratio) to rodents (e.g., rats or mice) via oral gavage at a specific dose.

-

Sample Collection: Collect biological samples at various time points post-dose. This typically includes blood (e.g., via tail vein or cardiac puncture), urine, and feces.

-

Sample Processing:

-

Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate the plasma.

-

Urine and Feces: Collect in metabolic cages and homogenize feces with water.

-

-

Extraction: Extract the drug and its metabolites from the biological matrices. This often involves protein precipitation with an organic solvent (e.g., acetonitrile or methanol) for plasma and urine, or more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for more challenging matrices.

-

Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Data Presentation and Analysis

The analysis of data from SIL experiments focuses on identifying the characteristic isotopic patterns and quantifying the labeled and unlabeled species.

LC-MS/MS analysis is performed to detect the parent drug and its metabolites.[10] For metabolite identification, the mass spectrometer scans for the predicted mass of the parent drug and its metabolites, looking for the unique isotopic doublet signature.

Table 1: Example Mass Shift Data for a Hypothetical Drug (Drug X)

| Compound | Unlabeled (¹²C) m/z | Labeled (¹³C₄) m/z | Mass Shift (Da) |

| Drug X (Parent) | 301.15 | 305.16 | +4.01 |

| Metabolite 1 (+O) | 317.15 | 321.16 | +4.01 |

| Metabolite 2 (-CH₃) | 287.13 | 291.14 | +4.01 |

For quantitative studies, a stable isotope-labeled internal standard (SIL-IS) is added to the samples at a known concentration.[10] The ratio of the peak area of the analyte to the peak area of the SIL-IS is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Table 2: Example Pharmacokinetic Parameters from an In Vivo Study

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |

| Unlabeled Drug Y | 1500 | 1.0 | 7500 | 4.2 |

| Deuterated Drug Y | 2200 | 1.5 | 12000 | 6.8 |

This hypothetical data illustrates a potential kinetic isotope effect where deuteration leads to a longer half-life and increased exposure (AUC).

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the complex workflows and metabolic pathways involved in these studies.

Caption: General experimental workflow for a stable isotope labeling study in drug metabolism.

References

- 1. metsol.com [metsol.com]

- 2. scitechnol.com [scitechnol.com]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. symeres.com [symeres.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [laro.lanl.gov]

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C and 15N Dual-Labeling for Metabolite Tracking

For Researchers, Scientists, and Drug Development Professionals

The intricate network of metabolic pathways within a cell governs its function, proliferation, and response to external stimuli. Understanding the dynamics of these pathways is paramount in fundamental biological research and is a cornerstone of modern drug development. Stable isotope labeling, particularly the dual application of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as a powerful technique to trace the flow of atoms through metabolic networks, providing a quantitative snapshot of cellular activity. This guide offers a comprehensive overview of the principles, experimental protocols, data analysis, and applications of ¹³C and ¹⁵N dual-labeling for metabolite tracking.

Core Principles of ¹³C and ¹⁵N Dual-Labeling

Stable isotope tracing involves introducing molecules enriched with non-radioactive heavy isotopes, such as ¹³C and ¹⁵N, into a biological system.[1] These labeled compounds are chemically identical to their naturally abundant counterparts (¹²C and ¹⁴N) and are processed through the same metabolic pathways.[2] The key advantage lies in the mass difference, which allows for the detection and quantification of labeled metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

By providing cells with substrates containing both ¹³C and ¹⁵N, researchers can simultaneously track the fate of carbon skeletons and nitrogen atoms. This dual-labeling approach offers a more comprehensive view of metabolism, particularly at the interface of carbon and nitrogen metabolism, which is crucial for the biosynthesis of amino acids, nucleotides, and other essential biomolecules.[3][4]

Experimental Workflow

A typical ¹³C and ¹⁵N dual-labeling experiment follows a structured workflow, from the initial experimental design to the final data analysis.

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

Structural Elucidation of 5-Fluorouracil (5-FU) Metabolites Using NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5-Fluorouracil (5-FU) metabolites. 5-FU is a widely used chemotherapeutic agent, and understanding its metabolic fate is crucial for optimizing its efficacy and minimizing toxicity. NMR spectroscopy offers a powerful platform for the identification and quantification of these metabolites in complex biological matrices.

The Metabolic Landscape of 5-FU

5-Fluorouracil undergoes extensive metabolism through two primary pathways: anabolism, which leads to the formation of active cytotoxic nucleotides, and catabolism, which results in the formation of inactive degradation products.[1][2] A thorough understanding of these pathways is essential for interpreting NMR data and identifying key metabolic products.

Anabolic Pathway (Activation)

The therapeutic effect of 5-FU is dependent on its conversion to fluorinated nucleotides that interfere with DNA and RNA synthesis.[2][3] The key anabolic metabolites include:

-

Fluorouridine monophosphate (FUMP): Formed from 5-FU by orotate phosphoribosyltransferase (OPRT).[3]

-

Fluorouridine diphosphate (FUDP) and Triphosphate (FUTP): Sequentially phosphorylated from FUMP, with FUTP being incorporated into RNA, leading to RNA damage.[2]

-

Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis.[2][3] FdUMP can be formed from 5-FU via fluorodeoxyuridine (FUDR).

-

Fluorodeoxyuridine diphosphate (FdUDP) and Triphosphate (FdUTP): Formed from FdUMP, with FdUTP being misincorporated into DNA, causing DNA damage.

Catabolic Pathway (Degradation)

The majority of administered 5-FU (over 80%) is rapidly broken down through the catabolic pathway, primarily in the liver.[1] The rate-limiting enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD).[1] The major catabolites are:

-

Dihydrofluorouracil (DHFU): The first and rate-limiting step in 5-FU catabolism is its reduction to DHFU by DPD.[1]

-

α-Fluoro-β-ureidopropionate (FUPA): DHFU is subsequently hydrolyzed to FUPA by dihydropyrimidinase.[1]

-

α-Fluoro-β-alanine (FBAL): FUPA is further cleaved to FBAL, carbon dioxide, and ammonia by β-ureidopropionase.[1] FBAL is the major end-product of 5-FU catabolism and is excreted in the urine.[4]

The following diagram illustrates the metabolic pathways of 5-FU.

NMR Spectroscopy for 5-FU Metabolite Identification

NMR spectroscopy is a powerful tool for the structural elucidation of small molecules. For 5-FU metabolite analysis, both ¹H and ¹⁹F NMR are highly valuable.

-

¹H NMR: Provides information on the proton environment of the metabolites. However, in biological samples, significant overlap with endogenous signals can complicate analysis.

-

¹⁹F NMR: Offers a distinct advantage due to the 100% natural abundance of the ¹⁹F nucleus and the absence of endogenous fluorine signals in biological systems. This results in a clean spectral window, allowing for the unambiguous detection and quantification of 5-FU and its fluorine-containing metabolites.[5]

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structures of novel or unexpected metabolites by providing through-bond connectivity information between protons, carbons, and fluorine atoms.

Quantitative NMR Data of 5-FU and its Metabolites

The following tables summarize the reported ¹H and ¹⁹F NMR chemical shifts (δ) and coupling constants (J) for 5-FU and its major metabolites. Note that chemical shifts can vary depending on the solvent, pH, and temperature.

Table 1: ¹⁹F NMR Chemical Shifts of 5-FU and its Metabolites

| Metabolite | Chemical Shift (δ) ppm (relative to CFCl₃) |

| 5-Fluorouracil (5-FU) | -166 to -170 |

| Dihydrofluorouracil (DHFU) | -205 to -210 |

| α-Fluoro-β-ureidopropionate (FUPA) | -190 to -195 |

| α-Fluoro-β-alanine (FBAL) | -185 to -190 |

| Fluorouridine monophosphate (FUMP) | ~ -166 |

| Fluorodeoxyuridine monophosphate (FdUMP) | ~ -167 |

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Table 2: ¹H NMR Data for 5-FU and Selected Metabolites

| Metabolite | Proton | Chemical Shift (δ) ppm | Multiplicity | J-Coupling (Hz) |

| 5-Fluorouracil (5-FU) | H6 | ~ 7.8 - 8.1 | d | ³J(H,F) ≈ 6-7 |

| N1-H | ~ 11.5 - 12.0 | br s | ||

| N3-H | ~ 10.5 - 11.0 | br s | ||

| α-Fluoro-β-alanine (FBAL) | Hα | ~ 4.5 - 4.8 | ddd | ²J(H,F) ≈ 45-50 |

| Hβ | ~ 3.2 - 3.5 | m |

Note: Data for DHFU and FUPA are less commonly reported in detail in the literature. The provided data is a compilation from various sources and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

A standardized workflow is crucial for reproducible and reliable NMR-based analysis of 5-FU metabolites. The following sections outline a general experimental protocol.

Experimental Workflow

The overall workflow for the structural elucidation of 5-FU metabolites using NMR is depicted in the following diagram.

Detailed Methodology: Sample Preparation (Urine)

This protocol provides a detailed method for the extraction of 5-FU and its metabolites from urine samples for NMR analysis.

-

Sample Collection and Storage: Collect urine samples and immediately store them at -80°C to quench metabolic activity.

-

Thawing and Centrifugation: Thaw the urine samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove any particulate matter.

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load 1 mL of the centrifuged urine onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove salts and highly polar endogenous compounds.

-